1H-Pyrazolo[3,4-b]pyridin-4-amine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
1H-pyrazolo[3,4-b]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-1-2-8-6-4(5)3-9-10-6/h1-3H,(H3,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGKJJGNQJKPFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1N)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00309984 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00309984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49834-62-0 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridin-4-amine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221097 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrazolo[3,4-b]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00309984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1h Pyrazolo 3,4 B Pyridin 4 Amine and Its Analogs
Strategies for Ring System Construction
The construction of the 1H-pyrazolo[3,4-b]pyridine ring system can be broadly categorized into two primary strategies: the formation of a pyridine (B92270) ring onto a pre-existing pyrazole (B372694) core and the alternative approach of forming a pyrazole ring on a pre-existing pyridine structure. nih.govcdnsciencepub.com
Formation of the Pyridine Ring onto a Pre-existing Pyrazole Core
This is the most common and widely explored strategy, utilizing readily available 5-aminopyrazoles as the key building block. The pyridine ring is then constructed through cyclization reactions with various 1,3-dielectrophilic partners.
The reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents is a cornerstone for the synthesis of the pyrazolo[3,4-b]pyridine skeleton. nih.gov The 5-aminopyrazole acts as a 1,3-dinucleophile, with the exocyclic amino group and the C4 carbon of the pyrazole ring participating in the reaction. nih.gov The reaction with a non-symmetrical 1,3-dicarbonyl compound can potentially lead to two different regioisomers, with the outcome often depending on the relative electrophilicity of the two carbonyl groups. nih.gov
A variety of reagents can serve as the three-carbon electrophile for condensation. For instance, α,β-unsaturated ketones react with 5-aminopyrazoles, often catalyzed by agents like ZrCl₄, to yield the target scaffold. mdpi.com The reaction mechanism is believed to initiate with a Michael addition, followed by an attack of the amino group on the carbonyl, subsequent dehydration, and spontaneous oxidation to form the aromatic pyridine ring. nih.gov Similarly, enaminones have been successfully condensed with 5-aminopyrazoles in the presence of an acid catalyst like acetic acid to generate pyrazolo[3,4-b]pyridine derivatives. beilstein-journals.orgbeilstein-journals.org
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Ref. |
| 5-Amino-1-phenyl-pyrazole | α,β-Unsaturated Ketones | ZrCl₄, EtOH/DMF, 95 °C | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines | mdpi.com |
| 5-Aminopyrazole | Enaminone | Acetic Acid | Pyrazolo[3,4-b]pyridines | beilstein-journals.orgbeilstein-journals.org |
| 5-Aminopyrazole | 1,3-Diketones | Glacial Acetic Acid | Substituted 1H-pyrazolo[3,4-b]pyridines | nih.gov |
| 5-Aminopyrazole | 1,1,1-Trifluoropentane-2,4-dione | - | 4-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridines | nih.gov |
The Gould-Jacobs reaction, traditionally used for quinoline (B57606) synthesis, can be adapted to produce 1H-pyrazolo[3,4-b]pyridines by substituting aniline (B41778) with a 5-aminopyrazole. nih.govmdpi.com This method typically involves the reaction of a 5-aminopyrazole with a diethyl ethoxymethylenemalonate derivative. cdnsciencepub.comwikipedia.org The reaction proceeds via an initial nucleophilic attack of the pyrazole's amino group, followed by a thermal cyclization step, often carried out in high-boiling solvents like Dowtherm A. mdpi.comcdnsciencepub.com This sequence generally yields 4-hydroxy-1H-pyrazolo[3,4-b]pyridines (which exist in the tautomeric 4-oxo form). mdpi.comcdnsciencepub.com Subsequent treatment with reagents like phosphorus oxychloride (POCl₃) can convert the 4-oxo group into a 4-chloro substituent, which is a versatile handle for further functionalization. mdpi.com
| Reactant 1 | Reactant 2 | Conditions | Intermediate/Product | Ref. |
| 5-Aminopyrazoles | Diethyl ethoxymethylenemalonate | Thermal cyclization (e.g., in phenyl ether) | 4-Hydroxy-1H-pyrazolo[3,4-b]pyridines | mdpi.comcdnsciencepub.com |
| 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine | POCl₃ | Heat | 4-Chloro-1H-pyrazolo[3,4-b]pyridine | mdpi.com |
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules like pyrazolo[3,4-b]pyridines in a single step from simple starting materials. researchgate.net A common MCR strategy involves the reaction of a 5-aminopyrazole, an aldehyde, and a compound with an active methylene (B1212753) group, such as a β-ketonitrile or a cyclic β-diketone. beilstein-journals.org The reaction often begins with a Knoevenagel condensation between the aldehyde and the active methylene compound to form a biselectrophile, which then reacts with the 5-aminopyrazole. nih.gov These reactions can be promoted by various catalysts or conditions, including microwave irradiation or the use of acids like trifluoroacetic acid (TFA). beilstein-journals.org In some cases, the initial product is a 4,7-dihydropyrazolo[3,4-b]pyridine, which can be subsequently oxidized to its aromatic counterpart using an oxidizing agent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). beilstein-journals.orgresearchgate.net
Cascade reactions, where a sequence of intramolecular reactions is triggered by a single event, have also been developed. For example, a cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes has been reported, providing a switchable route to both halogenated and non-halogenated pyrazolo[3,4-b]pyridines. nih.gov Another innovative cascade approach involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with anilines, catalyzed by amorphous carbon-supported sulfonic acid, which proceeds through a sequential ring-opening/ring-closing mechanism. rsc.org
Formation of the Pyrazole Ring onto a Pre-existing Pyridine Core
An alternative, though less common, synthetic strategy involves the construction of the pyrazole ring onto a suitably functionalized pyridine precursor. nih.govcdnsciencepub.com This approach often starts with a pyridine derivative containing reactive groups positioned to facilitate the formation of the five-membered pyrazole ring.
A key example of this strategy is the reaction of 2-chloro-3-cyanopyridines with hydrazines. cdnsciencepub.com The reaction can proceed through two potential pathways. One involves an initial nucleophilic substitution of the chlorine atom by the hydrazine (B178648), followed by an intramolecular cyclization where the hydrazine attacks the cyano group to form the 3-amino-1H-pyrazolo[3,4-b]pyridine product. cdnsciencepub.com This method provides a direct route to the 3-amino substituted core structure. cdnsciencepub.comresearchgate.net
| Pyridine Precursor | Reagent | Conditions | Product | Ref. |
| 2-Chloro-3-cyanopyridine | Hydrazine | Copper-catalysed cyclisation | 3-Amino-1H-pyrazolo[3,4-b]pyridine | researchgate.net |
| 2-Chloronicotinonitrile | Hydrazine / Methylhydrazine | Heat | 3-Amino-1H-pyrazolo[3,4-b]pyridines | researchgate.net |
Advanced Synthetic Transformations and Functionalization
Once the core 1H-pyrazolo[3,4-b]pyridine scaffold is assembled, further modifications can be introduced through various functionalization reactions. These transformations are crucial for creating diverse libraries of compounds for various applications.
Halogenated pyrazolo[3,4-b]pyridines, such as the 3-iodo or 4-chloro derivatives, are particularly valuable intermediates. mdpi.comresearchgate.net The halogen atom can be readily displaced or participate in a range of palladium-catalyzed cross-coupling reactions. For instance, 3-iodo-1H-pyrazolo[3,4-b]pyridines, which can be synthesized from the corresponding 3-amino derivatives via diazotization followed by treatment with iodine, are versatile substrates for Suzuki, Heck, Stille, and Sonogashira coupling reactions. researchgate.net These reactions allow for the introduction of various aryl, vinyl, and alkynyl groups at the C3 position. Similarly, 4-chloro-1H-pyrazolo[3,4-b]pyridines can undergo nucleophilic substitution with anilines to produce 4-anilino derivatives. researchgate.net
The amino group itself, as in the parent compound 1H-pyrazolo[3,4-b]pyridin-4-amine, can be modified. It behaves as a typical aromatic amine and can be acylated or undergo other transformations to provide further derivatives. cdnsciencepub.comresearchgate.net
| Substrate | Reagents/Reaction Type | Functionalization | Ref. |
| 3-Amino-1H-pyrazolo[3,4-b]pyridine | NaNO₂, KI | Iododediazonation | 3-Iodo-1H-pyrazolo[3,4-b]pyridine |
| 3-Iodo-1H-pyrazolo[3,4-b]pyridine | Boronic acids, Pd catalyst | Suzuki Coupling | 3-Aryl-1H-pyrazolo[3,4-b]pyridines |
| 3-Iodo-1H-pyrazolo[3,4-b]pyridine | Alkenes, Pd catalyst | Heck Coupling | 3-Alkenyl-1H-pyrazolo[3,4-b]pyridines |
| 3-Iodo-1H-pyrazolo[3,4-b]pyridine | Alkynes, Pd/Cu catalyst | Sonogashira Coupling | 3-Alkynyl-1H-pyrazolo[3,4-b]pyridines |
| 4-Chloro-1H-pyrazolo[3,4-b]pyridine | Aniline derivatives | Nucleophilic Aromatic Substitution | 4-Anilino-1H-pyrazolo[3,4-b]pyridines |
Amination Strategies at Position 4
The introduction of an amino group at the C4-position of the 1H-pyrazolo[3,4-b]pyridine core is a key transformation for creating derivatives with diverse properties. A prevalent strategy involves the nucleophilic substitution of a suitable leaving group, most commonly a halogen, at the 4-position.
One of the primary methods to generate the necessary precursor is through the Gould-Jacobs reaction. mdpi.comnih.gov This reaction, when applied to 3-aminopyrazole (B16455) derivatives and diethyl 2-(ethoxymethylene)malonate, typically yields a 4-chloro substituted 1H-pyrazolo[3,4-b]pyridine. mdpi.comnih.gov The resulting 4-chloro derivative serves as a versatile intermediate for subsequent amination reactions.
A more direct approach to C4-amination involves the use of phosphorus-mediated chemistry. nih.gov This strategy has been shown to be highly selective for the 4-position of pyridine and related heterocyclic systems. nih.gov The formation of a phosphonium (B103445) salt at the nitrogen of the pyridine ring activates the 4-position towards nucleophilic attack by an amine. nih.gov This method is notable for its high regioselectivity, even in the presence of other potentially reactive sites. nih.gov
| Precursor | Reagent | Product | Key Features |
| 4-chloro-1H-pyrazolo[3,4-b]pyridine | Various amines | This compound | Nucleophilic aromatic substitution |
| 1H-Pyrazolo[3,4-b]pyridine | Phosphonium salt formation followed by amine | This compound | High regioselectivity for the 4-position |
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the 1H-pyrazolo[3,4-b]pyridine scaffold, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in creating a wide array of analogs with tailored electronic and steric properties.
Palladium- and copper-promoted reactions are particularly prominent in the synthesis and functionalization of these heterocycles. researchgate.net Halogenated 1H-pyrazolo[3,4-b]pyridines, such as 3-iodo derivatives, are common starting materials for these transformations. researchgate.net These iodo-substituted compounds can efficiently undergo a variety of coupling reactions:
Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl substituents. nih.govresearchgate.net
Heck Coupling: Reaction with alkenes to form vinylated products. nih.govresearchgate.net
Stille Coupling: Reaction with organostannanes to introduce a range of organic moieties. researchgate.net
Sonogashira Coupling: Reaction with terminal alkynes to yield alkynylated pyrazolopyridines. nih.govresearchgate.net
These reactions have been successfully applied to produce diversely functionalized 1H-pyrazolo[3,4-b]pyridines. For instance, iodine-functionalized pyrazolopyridines have been further elaborated through Suzuki, Sonogashira, and Heck couplings to generate arylated, alkynylated, and alkenylated products, respectively. nih.gov Furthermore, palladium-mediated coupling reactions have been employed in the synthesis of 3,5-difunctionalized 1H-pyrazolo[3,4-b]pyridines, showcasing the versatility of this approach for creating complex substitution patterns. researchgate.net
| Coupling Reaction | Reactants | Catalyst | Product |
| Suzuki | 3-Iodo-1H-pyrazolo[3,4-b]pyridine, Arylboronic acid | Palladium catalyst | 3-Aryl-1H-pyrazolo[3,4-b]pyridine |
| Heck | 3-Iodo-1H-pyrazolo[3,4-b]pyridine, Alkene | Palladium catalyst | 3-Vinyl-1H-pyrazolo[3,4-b]pyridine |
| Stille | 3-Iodo-1H-pyrazolo[3,4-b]pyridine, Organostannane | Palladium catalyst | 3-Substituted-1H-pyrazolo[3,4-b]pyridine |
| Sonogashira | 3-Iodo-1H-pyrazolo[3,4-b]pyridine, Terminal alkyne | Palladium/Copper catalyst | 3-Alkynyl-1H-pyrazolo[3,4-b]pyridine |
Green Chemistry Approaches in 1H-Pyrazolo[3,4-b]pyridine Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including 1H-pyrazolo[3,4-b]pyridines, to develop more environmentally benign and efficient processes.
One notable green approach is the use of alternative reaction media. For example, water has been employed as a solvent for the cyclization step in certain synthetic routes. mdpi.com Polyethylene glycol (PEG-400) has also been utilized as a green reaction solvent in the one-pot synthesis of substituted pyrazolo[3,4-b]pyridine derivatives. researchgate.net This method often incorporates microwave irradiation to accelerate the reaction, leading to shorter reaction times and improved yields. researchgate.net
The use of reusable catalysts is another cornerstone of green chemistry. Basic bleaching earth has been reported as an effective and reusable catalyst for the synthesis of pyrazolopyridine derivatives. researchgate.net Transition-metal-free reactions are also gaining attention. An iodine-catalyzed oxidation of 4,7-dihydropyrazolo[3,4-b]pyridines to the corresponding aromatic pyrazolo[3,4-b]pyridines offers a milder and more environmentally friendly alternative to traditional metal-based oxidation methods. researchgate.net
Furthermore, the application of ultrasonic irradiation has emerged as a green technique in the synthesis of pyrazole derivatives. researchgate.net This method can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net
| Green Chemistry Approach | Key Features | Example Application |
| Alternative Solvents | Use of water or PEG-400 to replace volatile organic compounds. mdpi.comresearchgate.net | Synthesis of pyrazolo[3,4-b]pyridines in PEG-400 under microwave irradiation. researchgate.net |
| Reusable Catalysts | Employment of catalysts like bleaching earth that can be recovered and reused. researchgate.net | One-pot synthesis of substituted pyrazolo[3,4-b]pyridine derivatives. researchgate.net |
| Transition-Metal-Free Reactions | Use of iodine as a catalyst for oxidation, avoiding heavy metals. researchgate.net | Oxidation of 4,7-dihydropyrazolo[3,4-b]pyridines. researchgate.net |
| Ultrasonic Irradiation | Application of ultrasound to accelerate reactions and reduce energy consumption. researchgate.net | Synthesis of pyrazole derivatives. researchgate.net |
Regioselectivity and Stereochemical Control in Synthesis
Controlling the regioselectivity and stereochemistry during the synthesis of 1H-pyrazolo[3,4-b]pyridines is crucial for obtaining specific isomers with desired biological activities or material properties.
Regioselectivity often becomes a challenge when using unsymmetrical starting materials. For instance, in the synthesis of the pyridine ring from a 5-aminopyrazole and an unsymmetrical 1,3-dicarbonyl compound, two regioisomers can be formed. mdpi.comnih.gov The ratio of these isomers is dependent on the relative electrophilicity of the two carbonyl groups. mdpi.comnih.gov To overcome this, researchers have utilized substrates like 1,1,1-trifluoropentane-2,4-dione, where the significant difference in electrophilicity between the carbonyl groups directs the reaction towards a single regioisomer. mdpi.comnih.gov A cascade 6-endo-dig cyclization reaction has also been developed that exhibits excellent regioselectivity in the synthesis of substituted pyrazolo[3,4-b]pyridines. nih.gov
In the realm of stereochemical control, asymmetric synthesis has been employed to produce enantiomerically enriched 1H-pyrazolo[3,4-b]pyridine analogues. An efficient method involves the use of chiral-at-metal Rh(III) complexes as catalysts in the asymmetric Friedel-Crafts-type alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles. rsc.org This approach has been shown to afford the desired products in high yields and with excellent enantioselectivity. rsc.org
| Synthetic Challenge | Strategy | Outcome |
| Regioselectivity | Use of unsymmetrical 1,3-dicarbonyls with distinct electrophilic centers (e.g., 1,1,1-trifluoropentane-2,4-dione). mdpi.comnih.gov | Formation of a single major regioisomer. |
| Regioselectivity | Cascade 6-endo-dig cyclization. nih.gov | Excellent regional selectivity. |
| Stereochemical Control | Asymmetric catalysis with chiral Rh(III) complexes. rsc.org | High enantioselectivity in the formation of chiral 1H-pyrazolo[3,4-b]pyridine analogues. |
Structure Activity Relationship Sar Studies of 1h Pyrazolo 3,4 B Pyridine Derivatives
Impact of Substituents at N1, C3, C4, C5, and C6 on Biological Efficacy
The biological activity of 1H-pyrazolo[3,4-b]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. mdpi.com A comprehensive analysis of over 300,000 compounds has revealed distinct patterns in substitution that correlate with biological applications. mdpi.com
At the N1 position , a methyl group is the most common substituent, present in nearly one-third of the reported compounds. nih.gov This is followed by other alkyl groups (approximately 23%) and a phenyl group (15%). nih.gov The nature of the N1 substituent can significantly influence the molecule's interaction with its biological target.
The C3 position shows a strong preference for either a hydrogen atom or a methyl group, which together account for over 75% of the substituents at this position. nih.gov For instance, in the context of 4,6-disubstituted 1H-pyrazolo[3,4-b]pyridines, a methyl group at C3 is found in 66.06% of cases, while a hydrogen atom is present in 23.69%. mdpi.com This suggests that small, non-bulky groups are generally favored at this position for many biological targets.
Substituents at the C4, C5, and C6 positions play a critical role in defining the pharmacological profile of these compounds. For example, in the development of TANK-binding kinase 1 (TBK1) inhibitors, modifications at the R2 position (corresponding to C4 or C5) were explored. nih.gov While introducing short alkylamino fragments at this position did not yield significant inhibitory activity, other substitutions proved more fruitful. nih.gov The Gould-Jacobs reaction is a common synthetic route that often results in a 4-chloro substituted 1H-pyrazolo[3,4-b]pyridine, providing a handle for further functionalization. mdpi.com
A review of the substitution patterns indicates that 3,4,6-trisubstitution and 3,5-disubstitution are predominant, often with a hydrogen or methyl group at N1. nih.gov The unique structural features conferred by these substitution patterns are key to their interactions with specific biological targets. researchgate.net
| Position | Common Substituents | Impact on Biological Efficacy (Examples) |
|---|---|---|
| N1 | Methyl, Alkyl, Phenyl | Influences overall molecule conformation and target interaction. A methyl group is most prevalent in biologically active compounds. |
| C3 | Hydrogen, Methyl | Small, non-bulky groups are generally favored. A methyl group is common in 4,6-disubstituted derivatives. |
| C4 | Varies (e.g., Chloro, Amino derivatives) | Crucial for target-specific interactions. A chloro group from the Gould-Jacobs synthesis allows for further modification. |
| C5 | Varies (e.g., Carbonyl group) | Optimization at this position has led to potent inhibitors, such as those for phosphodiesterase 4 (PDE4). mdpi.com |
| C6 | Varies | Modifications at this position contribute to the overall pharmacological profile. |
Stereoelectronic Factors Influencing Receptor Binding and Activity
The interaction of 1H-pyrazolo[3,4-b]pyridine derivatives with their biological targets is governed by a combination of stereochemical and electronic factors. The three-dimensional arrangement of atoms (stereochemistry) and the distribution of electron density within the molecule (electronics) are critical for achieving high-affinity binding and potent biological activity.
In the context of adenosine (B11128) 5'-monophosphate-activated protein kinase (AMPK) activators, molecular modeling studies have highlighted the importance of specific interactions. For instance, compound 17f, a potent AMPK activator, was shown to form crucial hydrogen bonds with Lys29, Asp88, and Arg83 in the kinase domain. nih.gov The exposure of the pyrazole (B372694) N-H group was also found to be essential for its activation potency. nih.gov
The electronic nature of substituents also plays a significant role. For example, in the synthesis of certain 1H-pyrazolo[3,4-b]pyridines from non-symmetrical 1,3-dicarbonyl compounds, the regioselectivity of the reaction is dictated by the relative electrophilicity of the two carbonyl groups. mdpi.comnih.gov This principle of electronic influence extends to receptor binding, where electron-donating or electron-withdrawing groups can modulate the strength of interactions with amino acid residues in the binding pocket.
Molecular Features Critical for Target-Specific Interactions (e.g., Hydrogen Bonding, Steric Bulkiness)
The specificity of 1H-pyrazolo[3,4-b]pyridine derivatives for their biological targets is determined by a precise interplay of molecular features that facilitate tight and selective binding. Key among these are hydrogen bonding, steric compatibility, and hydrophobic interactions.
Hydrogen Bonding: The pyrazole and pyridine (B92270) rings of the core scaffold provide multiple sites for hydrogen bond donation and acceptance. For example, in the inhibition of TBK1, the NH and N of the azaindole moiety of a hit compound formed two hydrogen bonds with the hinge residues Glu87 and Cys89. nih.gov The NH of the indole (B1671886) formed a hydrogen bond with Asp157 of the DFG motif. nih.gov Similarly, for AMPK activators, hydrogen bond interactions with key residues like Lys29, Asp88, and Arg83 were found to be critical for activity. nih.gov
Steric Bulkiness: The size and shape of substituents (steric bulk) must be complementary to the topology of the target's binding site. In some cases, bulky substituents can enhance binding by filling a hydrophobic pocket, while in others, they can lead to steric clashes that reduce or abolish activity. The optimization of substituents at the C5 position for PDE4 inhibitors is a prime example of how careful consideration of steric factors can lead to potent and selective compounds. mdpi.com
| Molecular Feature | Role in Target Interaction | Example |
|---|---|---|
| Hydrogen Bonding | Directional interactions that provide specificity and affinity. | The pyrazole N-H and pyridine N atoms forming hydrogen bonds with the hinge region of kinases. nih.govrsc.org |
| Steric Bulk | Determines the fit of the molecule in the binding pocket. | Optimization of substituent size at C5 for PDE4 inhibition. mdpi.com |
| π-π Stacking | Non-covalent interaction between aromatic rings that enhances binding affinity. | Pyridine ring stacking with Phe589 in TRK inhibitors. rsc.org |
Rational Design Principles Based on SAR Data
The wealth of SAR data generated for 1H-pyrazolo[3,4-b]pyridine derivatives has enabled the application of rational design principles to develop new and improved therapeutic agents. nih.govresearchgate.net This approach involves using the understanding of how structure affects activity to guide the synthesis of novel compounds with enhanced potency, selectivity, and pharmacokinetic properties.
One common strategy is scaffold hopping , where the core scaffold of a known inhibitor is replaced with a bioisosteric equivalent, such as the 1H-pyrazolo[3,4-b]pyridine ring system. rsc.org This was successfully employed in the design of novel TRK inhibitors. rsc.org
Structure-based rational design utilizes the three-dimensional structure of the target protein, often obtained from X-ray crystallography or homology modeling, to design ligands that fit precisely into the binding site. This approach was used to discover a potent and selective PKCθ inhibitor. mdpi.com Molecular docking studies are a key component of this process, allowing for the prediction of binding modes and affinities of designed compounds before their synthesis. nih.govnih.gov For example, docking studies of potential anticancer agents with DNA helped to rationalize their observed cytotoxic activity. nih.gov
Fragment-based drug discovery (FBDD) is another powerful approach where small molecular fragments that bind to the target are identified and then grown or linked together to create a more potent lead compound. The 1H-pyrazolo[3,4-b]pyridine scaffold itself can be considered a valuable fragment due to its ability to form multiple interactions with target proteins.
The iterative process of design, synthesis, and biological evaluation, guided by SAR and structural biology, has proven to be a highly effective strategy for the development of 1H-pyrazolo[3,4-b]pyridine-based drug candidates. nih.govresearchgate.net
Biological Activities and Therapeutic Explorations of 1h Pyrazolo 3,4 B Pyridine Scaffolds
Anticancer and Antitumor Potential
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in the design of anticancer agents. nih.govresearchgate.net Its derivatives have been shown to possess significant antitumor properties, acting through various mechanisms to inhibit cancer cell growth and proliferation. nih.govnih.gov This fused heterocycle is considered a bioisostere of the adenine (B156593) ring of ATP, which allows molecules containing this scaffold to effectively bind to the ATP-binding sites of kinases, a family of enzymes often dysregulated in cancer. rsc.orgrsc.orgrsc.org
Inhibition of Kinases (e.g., Fibroblast Growth Factor Receptors (FGFR), TANK-binding kinase 1 (TBK1), Cyclin-Dependent Kinases (CDK))
A primary mechanism through which 1H-pyrazolo[3,4-b]pyridine derivatives exert their anticancer effects is by inhibiting protein kinases, which are crucial for cell signaling and growth. nih.govnih.gov
Cyclin-Dependent Kinases (CDKs): These kinases regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis (programmed cell death). Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent and selective inhibitors of CDK1 and CDK2. nih.govnih.gov For instance, compound BMS-265246 showed high potency with an IC50 value of 6 nM against CDK1/cyclin B and 9 nM against CDK2/cyclin E. nih.gov The binding of these inhibitors occurs at the ATP purine (B94841) binding site, forming key hydrogen bonds with amino acid residues like Leucine 83. nih.govnih.gov Further studies have synthesized and evaluated series of these derivatives, with some compounds showing IC50 values in the low nanomolar range against CDK2, confirming the scaffold's potential for developing effective CDK inhibitors. rsc.orgnih.govnih.gov
TANK-binding kinase 1 (TBK1): TBK1 is a noncanonical IKK family kinase involved in innate immunity and oncogenesis. nih.gov Researchers have developed a series of 1H-pyrazolo[3,4-b]pyridine derivatives as highly potent TBK1 inhibitors. Through extensive optimization, compound 15y emerged as a standout inhibitor with an exceptionally low IC50 value of 0.2 nM and demonstrated good selectivity. nih.gov This compound effectively suppressed the downstream IFN signaling pathway, highlighting its potential for cancer therapy. nih.gov
Other Kinases: The versatility of the pyrazolopyridine scaffold extends to other significant cancer-related kinases. Derivatives have been developed as inhibitors for Tropomyosin receptor kinases (TRKs), which are associated with cell proliferation. rsc.org Compound C03 , a pyrazolo[3,4-b]pyridine derivative, inhibited TRKA with an IC50 of 56 nM. rsc.org Additionally, compounds based on this scaffold have been shown to inhibit c-Met kinase, Anaplastic lymphoma kinase (ALK), and PIM-1 kinase, further broadening their therapeutic applicability in oncology. rsc.orgnih.govnih.gov
Table 1: Inhibition of Various Kinases by 1H-Pyrazolo[3,4-b]pyridine Derivatives
| Compound/Derivative | Target Kinase | IC50 Value | Reference |
|---|---|---|---|
| BMS-265246 | CDK1/cycB | 6 nM | nih.gov |
| BMS-265246 | CDK2/cycE | 9 nM | nih.gov |
| Compound 14 | CDK2/cyclin A2 | 0.057 µM | rsc.org |
| Compound 10g | ALK-L1196M | <0.5 nM | nih.gov |
| Compound 10g | ROS1 | <0.5 nM | nih.gov |
| Compound 15y | TBK1 | 0.2 nM | nih.gov |
| Compound C03 | TRKA | 56 nM | rsc.org |
| Derivatives 17 and 19 | PIM-1 | Not specified | nih.gov |
Antiproliferative Mechanisms in Various Cancer Cell Lines
The kinase-inhibiting properties of 1H-pyrazolo[3,4-b]pyridine derivatives translate into potent antiproliferative activity against a wide range of human cancer cell lines. rsc.org Studies have demonstrated that these compounds can induce cell cycle arrest and apoptosis. nih.govnih.gov
For example, two series of 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines were synthesized and tested against Hela (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cell lines. nih.govnih.gov Compound 9a was highly active against Hela cells with an IC50 of 2.59 µM, while compound 14g showed significant cytotoxicity against MCF-7 and HCT-116 cells, with IC50 values of 4.66 µM and 1.98 µM, respectively. nih.govnih.gov Other research has identified derivatives with potent activity against PIM-1 kinase in MCF-7 cells, with IC50 values as low as 5.61 µM. nih.gov Furthermore, the antiproliferative effects have been observed in glioblastoma (A172, U87MG), melanoma (A375, A2058), and pancreatic (Panc0504) cell lines. nih.gov The mechanism often involves halting the cell cycle at a specific phase, such as the G1 phase, and inducing apoptosis. rsc.org
Table 2: Antiproliferative Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives in Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Effect/IC50 Value | Reference |
|---|---|---|---|
| Compound 9a | Hela (Cervical) | 2.59 µM | nih.govnih.gov |
| Compound 14g | MCF-7 (Breast) | 4.66 µM | nih.govnih.gov |
| Compound 14g | HCT-116 (Colon) | 1.98 µM | nih.govnih.gov |
| Compound C03 | Km-12 (Colon) | 0.304 µM | rsc.org |
| Compound 19 | MCF-7 (Breast) | 5.61 µM | nih.gov |
| Compound 15 | NCI 60-cell panel | GI50: 1.18 to 8.44 µM | rsc.org |
| Compound 14 | HCT-116 (Colon) | 6 nM | rsc.org |
Modulation of Oncogenic Signaling Pathways
The inhibition of kinases by 1H-pyrazolo[3,4-b]pyridine derivatives leads to the downstream modulation of critical oncogenic signaling pathways. When these compounds inhibit kinases like TRKs, they subsequently block downstream pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, which are vital for cell proliferation and differentiation. rsc.org Similarly, potent inhibition of TBK1 by derivatives like compound 15y effectively blocks the downstream interferon (IFN) signaling pathway in immune and cancer cells. nih.gov Research on ALK inhibitors showed that these compounds suppress the proliferation of cancer cells by blocking the ALK signaling pathway, which ultimately induces apoptosis. nih.gov These findings underscore the ability of the pyrazolopyridine scaffold to serve as a backbone for drugs that can disrupt the complex signaling networks that drive cancer progression.
Central Nervous System (CNS) Modulatory Activities
Beyond oncology, the 1H-pyrazolo[3,4-b]pyridine scaffold has been explored for its effects on the central nervous system. nih.govnih.gov Derivatives have shown potential as anxiolytics, anticonvulsants, and agents for treating neurodegenerative diseases. nih.govmdpi.comnih.gov
Anticonvulsant and Anxiolytic Effects
Pyrazolopyridines are recognized as a chemically distinct class of non-sedative anxiolytic agents. nih.gov Compounds like Tracazolate, a member of the pyrazolopyridine series, have demonstrated anxiety-reducing properties in animal models. nih.gov The mechanism is thought to be related to the enhancement of GABA binding to its receptor, which is a key inhibitory neurotransmitter system in the brain. nih.gov
More recent studies have focused on the anticonvulsant properties of related pyrazole (B372694) derivatives. nih.govkarger.com While much of this research is on the broader class of pyrazoles, specific pyrazolo[3,4-c]-2,7-naphthyridine derivatives have been synthesized and shown to exhibit high anticonvulsant activity in pentylenetetrazole- and thiosemicarbazide-induced convulsion tests in mice. nih.gov These compounds were also found to have psychotropic (anxiolytic) effects without causing significant muscle relaxation, indicating a favorable therapeutic profile. nih.gov This suggests that the pyrazolopyridine core structure is a promising starting point for the development of new antiepileptic and anxiolytic drugs. nih.govsgul.ac.uk
Neuroprotective and Anti-Alzheimer's Disease Properties
There is growing interest in the potential of 1H-pyrazolo[3,4-b]pyridines for treating neurodegenerative disorders like Alzheimer's disease (AD). mdpi.com A significant finding is the development of novel pyrazolo[3,4-b]pyridine derivatives that demonstrate high and selective binding to β-amyloid plaques, which are pathological hallmarks of AD. mdpi.com This suggests their potential use as diagnostic probes for imaging these plaques in the brain. mdpi.com
The compound Etazolate , a pyrazolo[3,4-b]pyridine, has been clinically investigated for its potential as an anti-Alzheimer's agent. mdpi.com The broader class of pyrazolines has also been studied for their inhibitory effects against acetylcholinesterase (AChE), an enzyme that is a key target in current AD therapy. nih.gov One pyrazoline compound showed potent AChE inhibition with an IC50 value of 58 nM. nih.gov These multifaceted activities, including neuroprotection and targeting key pathological features of AD, position the 1H-pyrazolo[3,4-b]pyridine scaffold as a valuable framework for designing novel multifunctional agents against this debilitating disease. mdpi.comnih.gov
Anti-infective and Antimicrobial Applications
The 1H-pyrazolo[3,4-b]pyridine scaffold has demonstrated significant potential in the development of anti-infective and antimicrobial agents. nih.govbohrium.comnih.gov
Numerous studies have highlighted the antibacterial and antifungal properties of 1H-pyrazolo[3,4-b]pyridine derivatives. ekb.egjapsonline.comderpharmachemica.comtandfonline.comwalshmedicalmedia.com
A series of newly synthesized 3-substituted-pyrazolo[3,4-b]pyridine derivatives showed potent antimicrobial activity against a panel of six bacterial and six fungal strains, with Minimum Inhibitory Concentration (MIC) values ranging from 2-32 μg/mL. ekb.eg Certain compounds within this series also exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA). ekb.eg Another study reported that newly synthesized pyrazolo[3,4-b]pyridines displayed moderate antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. japsonline.com
Furthermore, molecular hybrids of pyrazolo[3,4-b]pyridine and triazole have been designed and synthesized, with some compounds showing high potential against S. aureus and Klebsiella pneumoniae. nih.gov For instance, compounds 24 and 27 from this hybrid series exhibited significant zones of inhibition against these bacteria. nih.gov
In other research, various pyrazolo[3,4-b]pyridine derivatives were evaluated for their in vitro antibacterial and antifungal activities. derpharmachemica.comwalshmedicalmedia.com Some of these compounds demonstrated notable activity against both bacterial and fungal strains. derpharmachemica.comwalshmedicalmedia.com For example, thiohydrazonate derivatives, which can be converted to pyrazolo[3,4-b]pyridin-3-amines, showed high inhibitory activity against several bacterial strains, including Klebsiella pneumonia, Staphylococcus aureus, Escherichia coli, and Streptococcus mutans. tandfonline.com
The antiviral and antiparasitic potential of the 1H-pyrazolo[3,4-b]pyridine scaffold has also been a subject of investigation. researchgate.netwalshmedicalmedia.comtandfonline.com
In one study, newly synthesized heterocyclic compounds derived from 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone were evaluated for their cytotoxicity and antiviral activity against Herpes Simplex Virus type 1 (HSV-1) and Hepatitis A Virus (HAV-MBB). tandfonline.com While specific activity data was not detailed, the study highlights the exploration of this scaffold for antiviral purposes. tandfonline.com Other reviews also mention the antiviral activities of pyrazolo[3,4-b]pyridine derivatives. researchgate.netwalshmedicalmedia.com
The antiparasitic activity of this scaffold has been noted, with some derivatives showing potential as antileishmanial agents. walshmedicalmedia.com
The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents, and the pyrazolo[3,4-b]pyridine scaffold has emerged as a promising candidate. biorxiv.orgresearchgate.netbiorxiv.orgresearchgate.netresearchgate.netfrontiersin.org
A combinatorial library of tetra- and persubstituted pyrazolo[3,4-b]pyridine derivatives was synthesized and evaluated for their in vitro activity against the H37Rv strain of M. tuberculosis. biorxiv.orgresearchgate.netbiorxiv.org One particular derivative with specific substitutions at various positions on the scaffold exhibited promising antituberculotic activity. biorxiv.orgresearchgate.netbiorxiv.org The proposed mechanism of action for some of these derivatives is the inhibition of pantothenate synthetase, a crucial enzyme for the survival of M. tuberculosis. biorxiv.orgresearchgate.netresearchgate.net
Another study reported the synthesis of pyrazolo[3,4-b]pyridines and their evaluation for tuberculostatic activity, with minimal inhibitory concentration (MIC) values ranging from 22-100 microg/cm3. nih.gov Furthermore, a series of pyrazolo[3,4-b]pyridines were synthesized and tested for their antitubercular activity, with some compounds showing excellent results with MIC values as low as 1.6 μg/mL. researchgate.net
Anti-inflammatory and Immunomodulatory Profiles
The 1H-pyrazolo[3,4-b]pyridine scaffold has been investigated for its anti-inflammatory and immunomodulatory properties. nih.govnih.govresearchgate.netresearchgate.net
A series of pyrazolo[3,4-b]thieno[2,3-d]pyridine alkanoic acid derivatives were synthesized and evaluated as thromboxane (B8750289) synthetase inhibitors and leukotriene D(4) receptor antagonists. nih.gov The glutaric acid derivative, LASSBio341, was found to be active in inhibiting arachidonic acid-induced platelet aggregation and also displayed an in vivo anti-inflammatory profile. nih.gov
In a different study, pyrazolo[3,4-b]pyrazine derivatives, a related class of compounds, were evaluated for their anti-inflammatory activity. nih.gov The starting compound, 5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b] pyrazine, showed the highest anti-inflammatory activity, comparable to that of indomethacin. nih.gov
Furthermore, pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a key regulator of the innate immune response. tandfonline.comnih.gov The activation of TBK1 leads to the production of pro-inflammatory and anti-viral genes. tandfonline.comnih.gov A series of 1H-pyrazolo[3,4-b]pyridine derivatives were designed, and one optimized compound exhibited picomolar inhibitory activity against TBK1, demonstrating good kinase selectivity. tandfonline.com This compound was also shown to inhibit the mRNA expression of TBK1-downstream genes in stimulated immune cells. tandfonline.com
Cardiovascular System Modulation (e.g., Hypertension)
The 1H-pyrazolo[3,4-b]pyridine scaffold has been explored for its potential in modulating the cardiovascular system, particularly in the context of hypertension and pulmonary arterial hypertension (PAH). researchgate.netnih.govresearchgate.netnih.govdntb.gov.uaacs.orgx-mol.com
Derivatives of pyrazolo[3,4-b]pyridine have been designed and synthesized as dual-activity agents for the treatment of PAH. nih.govacs.orgx-mol.com These compounds aim to provide both vasodilation, through the stimulation of soluble guanylate cyclase (sGC), and inhibition of vascular remodeling, by inhibiting AMP-activated protein kinase (AMPK). nih.govacs.orgx-mol.com One such derivative, compound 2 , exhibited moderate vasodilation activity and significant inhibition of proliferation and migration of pulmonary artery smooth muscle cells. nih.govacs.org In a rat model of hypoxia-induced PAH, this compound was shown to decrease right ventricular systolic pressure and attenuate pulmonary artery medial thickness and right ventricular hypertrophy. nih.govacs.org
The stimulation of sGC by nitric oxide (NO) is a key signaling pathway, and its impairment can lead to cardiovascular diseases like pulmonary hypertension. nih.gov Pyrazolopyridines, such as BAY 41-2272, have been identified as sGC stimulators, highlighting the therapeutic potential of this scaffold in cardiovascular diseases. nih.gov
Metabolic Disease Interventions (e.g., Antidiabetic)
Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have emerged as promising candidates for the management of metabolic diseases, particularly diabetes. Research has focused on their ability to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. Inhibition of these enzymes slows down the digestion of carbohydrates, leading to a more gradual absorption of glucose and a reduction in postprandial hyperglycemia.
A series of aryl-substituted pyrazolo[3,4-b]pyridine ester and hydrazide derivatives were synthesized and evaluated for their α-amylase inhibitory potential. Several of these compounds demonstrated potent inhibition, with some exhibiting significantly lower IC50 values than the standard drug, acarbose (B1664774). For instance, in one study, biaryl ester derivatives such as 6b , 6c , 6g , and 6h showed excellent inhibition with IC50 values of 5.14, 5.15, 5.20, and 5.56 μM, respectively. The corresponding hydrazide derivatives also displayed remarkable activity, with compounds 7a , 7b , 7c , 7d , 7f , 7g , and 7h exhibiting IC50 values of 5.21, 5.18, 5.17, 5.12, 5.10, 5.16, and 5.19 μM, respectively. These values indicate a higher potency compared to acarbose (IC50 = 200.1 ± 0.15 μM).
In another study, newly synthesized pyrazolo[3,4-b]pyridine hydrazides and their hydrazone derivatives were tested for their in-vitro antidiabetic activity. Among the hydrazides, compound 3c was found to be the most active with an IC50 value of 9.6 ± 0.5 μM. Of the hydrazones, compound 4c showed the highest activity with an IC50 of 13.9 ± 0.7 μM. These findings were further supported by molecular docking studies which elucidated the binding interactions of these compounds with the active site of the α-amylase enzyme.
The table below summarizes the α-amylase inhibitory activity of selected 1H-pyrazolo[3,4-b]pyridine derivatives from various studies.
Table 1: α-Amylase Inhibitory Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives
| Compound | IC50 (μM) | Reference Drug (Acarbose) IC50 (μM) |
|---|---|---|
| 6b | 5.14 | 200.1 ± 0.15 |
| 6c | 5.15 | 200.1 ± 0.15 |
| 6g | 5.20 | 200.1 ± 0.15 |
| 6h | 5.56 | 200.1 ± 0.15 |
| 7a | 5.21 | 200.1 ± 0.15 |
| 7b | 5.18 | 200.1 ± 0.15 |
| 7c | 5.17 | 200.1 ± 0.15 |
| 7d | 5.12 | 200.1 ± 0.15 |
| 7f | 5.10 | 200.1 ± 0.15 |
| 7g | 5.16 | 200.1 ± 0.15 |
| 7h | 5.19 | 200.1 ± 0.15 |
| 3c | 9.6 ± 0.5 | 200.1 ± 10.0 |
| 4c | 13.9 ± 0.7 | 200.1 ± 10.0 |
Miscellaneous Biological Activities (e.g., Agricultural Growth Stimulation)
Beyond metabolic diseases, the 1H-pyrazolo[3,4-b]pyridine scaffold is a versatile pharmacophore with a broad spectrum of other biological activities, including significant potential in agriculture as fungicides, insecticides, and herbicides. researcher.liferesearchgate.net
Agricultural Applications:
Fungicidal Activity: A series of pyrazolo[3,4-b]pyridines were synthesized and showed notable antifungal activity against clinically important fungi such as Candida albicans and Cryptococcus neoformans. nih.gov Specifically, compounds with a methyl group at the C-3 position of the azole ring, such as 3a (unsubstituted on the p'-phenyl ring) and 3c (p'-Br-phenyl substituted), demonstrated good activity. nih.gov Similarly, derivatives with a tert-butyl group at C-3, like 3f (unsubstituted p'-phenyl) and 3h (p'-Br substituted), were also effective. nih.gov
Insecticidal Activity: Certain pyrazolo[3,4-b]pyridine derivatives have been investigated for their insecticidal properties. For example, several synthesized compounds were tested against the second-stage larvae of Culex pipiens mosquitoes. eurekaselect.combenthamdirect.com Compounds 1 , 2 , 4 , 5 , and 11 exhibited insecticidal activity, with lethal concentrations (LC50) of 154.4, 5.6x10³, 8.4, 135.1, and 697.2 ppm, respectively. benthamdirect.com These compounds were found to inhibit digestive enzymes like lipase (B570770) and amylase in the larvae. eurekaselect.combenthamdirect.com Additionally, new thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines containing an ethyl nicotinate (B505614) scaffold have shown promising insecticidal activity against the nymphs and adults of Aphis gossypii. nih.gov Compounds 4 , 9b , and 9c from this series had noticeable effects on the biological parameters of the aphids, such as increasing the nymphal instar duration and generation time while decreasing adult longevity. nih.gov
Herbicidal Activity: Novel pyrazolo[3,4-d]pyrimidin-4-one derivatives, which are structurally related to the pyrazolo[3,4-b]pyridine scaffold, have been synthesized and shown to possess potential herbicidal activity against the roots of rape and barnyard grass. nih.gov
Plant Growth Regulation: Substituted pyrazole compounds, the core of the pyrazolo[3,4-b]pyridine system, have been identified as effective plant growth regulants. google.com Compounds like 3-(2-carboxyphenyl)-5-phenylpyrazole and its salts can be applied directly to plants or the soil to regulate growth, delay flowering, and control axillary growth at low application rates. google.com At higher concentrations, these compounds can also exhibit herbicidal activity. google.com
The diverse biological activities of the 1H-pyrazolo[3,4-b]pyridine scaffold are summarized in the table below.
Table 2: Miscellaneous Biological Activities of 1H-Pyrazolo[3,4-b]pyridine Derivatives
| Biological Activity | Target/Organism | Key Findings |
|---|---|---|
| Fungicidal | Candida albicans, Cryptococcus neoformans | Compounds 3a , 3c , 3f , and 3h showed good antifungal activity. nih.gov |
| Insecticidal | Culex pipiens larvae | Compounds 1 , 2 , 4 , 5 , and 11 exhibited significant larvicidal activity. eurekaselect.combenthamdirect.com |
| Aphis gossypii | Compounds 4 , 9b , and 9c affected the life cycle of the aphids. nih.gov | |
| Herbicidal | Rape and barnyard grass | Pyrazolo[3,4-d]pyrimidin-4-one derivatives showed potential herbicidal effects. nih.gov |
| Plant Growth Regulation | Various plants | Substituted pyrazoles can regulate plant growth and act as herbicides at higher concentrations. google.com |
Molecular Mechanisms and Target Identification
Elucidation of Specific Protein and Enzyme Targets
Derivatives of 1H-pyrazolo[3,4-b]pyridin-4-amine have been identified as potent inhibitors of several key enzymes, demonstrating the versatility of this chemical scaffold in targeting distinct protein families.
One of the most prominent targets for this class of compounds is the phosphodiesterase 4 (PDE4) enzyme family. PDE4 is a critical regulator of intracellular cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in a myriad of cellular processes. google.com Inhibition of PDE4 leads to increased cAMP levels, which can modulate inflammatory responses and neuronal functions. google.commaastrichtuniversity.nl Derivatives of this compound have shown inhibitory activity against multiple PDE4 isoforms, including PDE4A, PDE4B, and PDE4D. nih.gov For instance, the compound 5-(5-((2,4-dimethylthiazol-5-yl)methyl)-1,3,4-oxadiazol-2-yl)-1-ethyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (GSK356278) is a potent inhibitor of PDE4B with a pIC50 of 8.8. newdrugapprovals.org Another derivative has reported IC50 values of 2.51 nM, 1.58 nM, and 2.00 nM for PDE4A, PDE4B, and PDE4D, respectively. nih.gov
Another significant enzyme target is CD73 , an ecto-5'-nucleotidase that plays a crucial role in adenosine-mediated immunosuppression within the tumor microenvironment by converting AMP to adenosine. pdbj.org A derivative of this compound, specifically 6-chloro-N-[(1S)-1-(2-fluorophenyl)ethyl]-1-[5-O-[hydroxy(phosphonomethyl)phosphinyl]-β-D-ribofuranosyl]-1H-pyrazolo[3,4-b]pyridin-4-amine, has been developed as an inhibitor of CD73. google.com
Furthermore, the 1H-pyrazolo[3,4-b]pyridine scaffold has been explored for its potential to inhibit Rho-associated coiled-coil containing protein kinase (ROCK) . The incorporation of a this compound moiety in place of a 4-amino-pyridine has been shown to increase the activity against ROCK by an order of magnitude. researchgate.net
| Derivative | Target Enzyme | Inhibitory Concentration (IC50/pIC50) |
|---|---|---|
| GSK356278 | PDE4B | pIC50 = 8.8 newdrugapprovals.org |
| Unnamed Derivative | PDE4A | 2.51 nM nih.gov |
| PDE4B | 1.58 nM nih.gov | |
| PDE4D | 2.00 nM nih.gov | |
| 6-chloro-N-[(1S)-1-(2-fluorophenyl)ethyl]-1-[5-O-[hydroxy(phosphonomethyl)phosphinyl]-β-D-ribofuranosyl]-1H-pyrazolo[3,4-b]pyridin-4-amine | CD73 | Inhibitor google.com |
| Unnamed ROCK Inhibitor Derivative | ROCK | Activity increased by an order of magnitude compared to 4-amino-pyridine analog researchgate.net |
Receptor Binding Affinities and Interactions (e.g., GABAA, 5-HT1A, SERT)
While detailed binding affinity data for the parent compound, this compound, at GABAA, 5-HT1A, and SERT receptors is not extensively documented in publicly available literature, derivatives based on this scaffold have shown interaction with the GABAA receptor . Tracazolate, a derivative, is known to be a subtype-selective GABAA receptor modulator that can either potentiate or inhibit receptor function depending on the subunit composition. researchgate.net It has been shown to enhance native GABAA receptor function and exhibit anxiolytic effects. researchgate.net
A derivative of this compound has been reported to have a weak affinity for the serotonin (B10506) transporter (SERT) with a Ki of 81.5 μM. newdrugapprovals.org Specific binding affinities for the parent compound at the 5-HT1A receptor have not been prominently reported in the reviewed literature.
Allosteric vs. Orthosteric Binding Modes
The distinction between allosteric and orthosteric binding is crucial for understanding the nuanced effects of a compound on its target. Orthosteric ligands bind to the primary, evolutionarily conserved active site of a receptor or enzyme, directly competing with the endogenous substrate or ligand. proteopedia.org In contrast, allosteric modulators bind to a topographically distinct site, inducing a conformational change that alters the affinity or efficacy of the orthosteric ligand. proteopedia.org
Derivatives of this compound have been shown to exhibit allosteric modulation. For example, Zatomilast, a pyridine-based compound, acts as a negative allosteric modulator of the PDE4D enzyme with an IC50 of 8 nM. nih.gov This mode of action can offer advantages such as greater selectivity between receptor subtypes and a ceiling effect on the biological response, potentially leading to a better safety profile. The ability of some PDE4 inhibitors to preferentially bind to the high-affinity rolipram (B1679513) binding state (HARBS) versus the low-affinity rolipram binding state (LARBS) also points towards complex binding mechanisms that may involve allosteric interactions. nih.gov
Ligand-Target Complex Structural Analysis (e.g., X-ray Co-crystallography)
Structural biology techniques, particularly X-ray co-crystallography, provide invaluable atomic-level insights into how a ligand interacts with its target protein. This information is instrumental in structure-based drug design and optimization.
For the 1H-pyrazolo[3,4-b]pyridine class of compounds, X-ray crystal structures have been determined for derivatives in complex with their target enzymes. A notable example is the co-crystal structure of the catalytic domain of human phosphodiesterase 4B2B in complex with a 5-heterocycle pyrazolopyridine inhibitor, a derivative of this compound (PDB ID: 3O56). This structure, resolved at 2.42 Å, reveals the precise binding mode of the inhibitor within the active site of PDE4B, highlighting the key hydrogen bonds and hydrophobic interactions that contribute to its potency and selectivity. Such structural data has been pivotal in the optimization of these compounds as PDE4 inhibitors. nih.gov
| Compound | Target | PDB ID | Resolution |
|---|---|---|---|
| 5-heterocycle pyrazolopyridine inhibitor | Phosphodiesterase 4B2B (catalytic domain) | 3O56 | 2.42 Å |
Computational Chemistry and in Silico Methodologies
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand, such as a derivative of 1H-pyrazolo[3,4-b]pyridin-4-amine, and a protein target.
In a notable study, derivatives of 1H-pyrazolo[3,4-b]pyridine were identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a key player in innate immunity signaling pathways. nih.govnih.gov Molecular docking studies were instrumental in this research, revealing that the pyrazolo[3,4-b]pyridine core could effectively bind to the ATP-binding site of TBK1. tandfonline.com The docking analysis showed that the binding mode of a hit compound was similar to that of a known inhibitor, URMC-099. nih.govtandfonline.com This understanding of the ligand-protein interactions guided the subsequent optimization of the lead compound. nih.gov Specifically, the docking studies highlighted the importance of hydrogen bond interactions with amino acid residues like Asp157 within the kinase domain. nih.gov
Similarly, pyrazolo[4,3-c]pyridine derivatives have been investigated as inhibitors of the PEX14–PEX5 protein–protein interaction in Trypanosoma parasites. acs.org Docking studies suggested that the pyrazolo[4,3-c]pyridine scaffold can form favorable π–π stacking interactions with phenylalanine residues (Phe17 and Phe34) in the PEX14 protein. acs.org While this example pertains to a related isomer, it underscores the utility of molecular docking in elucidating the binding modes of pyrazolopyridine-based compounds.
The table below summarizes key molecular docking studies involving pyrazolo[3,4-b]pyridine derivatives and their protein targets.
| Derivative/Scaffold | Protein Target | Key Interactions Observed in Docking | Reference |
| 1H-Pyrazolo[3,4-b]pyridine derivatives | TANK-binding kinase 1 (TBK1) | Hydrogen bonding with Asp157, similar binding mode to URMC-099 | nih.govnih.govtandfonline.com |
| Pyrazolo[4,3-c]pyridine derivatives | PEX14 | π–π stacking with Phe17 and Phe34 | acs.org |
| 1H-Pyrazolo[3,4-b]pyridine derivatives | Anaplastic lymphoma kinase (ALK) | Not specified | nih.gov |
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Conformational Analysis)
Quantum chemical calculations, such as Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, stability, and reactivity of molecules. These methods are valuable for studying the conformational preferences and chemical properties of this compound and its derivatives.
DFT calculations have been employed to study the tautomeric stability of pyrazolo[3,4-b]pyridines. nih.gov Such studies are crucial as the position of the proton on the pyrazole (B372694) ring can significantly influence the molecule's ability to act as a hydrogen bond donor or acceptor, thereby affecting its interaction with biological targets.
In a study on pyrazoline analogues as potential antioxidant additives for biodiesel, DFT was used to analyze the molecular and electronic structures of the compounds. acs.org This included examining the impact of different substituents on the electron distribution and reactivity. acs.org While not directly focused on this compound, this research highlights the power of DFT in understanding the structure-property relationships of related heterocyclic systems. Conformational analysis, often performed in conjunction with DFT, helps to identify the low-energy conformations of a molecule, which are the most likely to be biologically active.
ADME-Tox Prediction and Pharmacokinetic Modeling
ADME-Tox prediction involves the computational assessment of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. These predictions are vital in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles and to flag potential liabilities.
While specific ADME-Tox prediction studies solely on this compound are not extensively detailed in the provided search results, the general principles are widely applied in drug discovery programs involving pyrazolopyridine scaffolds. For instance, in the optimization of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives for triple-negative breast cancer, pharmacokinetic properties were a key consideration. figshare.com
Computational models for ADME-Tox are built using large datasets of compounds with known properties. These models can predict parameters such as solubility, permeability, metabolic stability, and potential for various toxicities. The application of such models to this compound and its derivatives would be a standard step in their evaluation as potential drug candidates.
Virtual Screening and Lead Optimization Strategies
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.
The discovery of 1H-pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors began with a screening campaign of an in-house kinase compound library. nih.gov This initial screening identified a hit compound, which then served as the starting point for lead optimization. nih.gov The subsequent lead optimization process was heavily guided by rational drug design strategies, including the analysis of structure-activity relationships (SARs) and molecular docking studies. nih.govnih.gov
The pyrazolo[3,4-b]pyridine scaffold is considered a "medicinally privileged" structure, meaning it is a molecular framework that is capable of binding to multiple biological targets. biorxiv.org This makes it an attractive scaffold for the development of compound libraries for screening against a variety of targets. biorxiv.org The synthesis of combinatorial libraries of substituted pyrazolo[3,4-b]pyridines allows for the exploration of a wide chemical space and the identification of novel bioactive compounds. biorxiv.org
The table below illustrates the lead optimization process for a series of 1H-pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors.
| Compound | Modification | TBK1 IC50 | Rationale/Outcome | Reference |
| Hit Compound (15a) | Initial hit from screening | 83.0% inhibition @ 10 µM | Served as the starting point for optimization. | nih.gov |
| Compound 15y | Several rounds of optimization | 0.2 nM | Identified as a highly potent and selective inhibitor. | nih.govnih.gov |
Machine Learning and AI Applications in Pyrazolopyridine Research
Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in various stages of drug discovery and development. nih.gov These technologies can be used to build predictive models for a wide range of properties, from bioactivity and ADME-Tox profiles to identifying novel drug targets. nih.govresearchgate.net
In the context of pyrazolopyridine research, ML algorithms could be trained on existing data for this class of compounds to predict the biological activity of new, unsynthesized derivatives. For example, Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML techniques like artificial neural networks (ANNs) and random forests to correlate the structural features of pyrazolopyridine derivatives with their observed biological activity. researchgate.net
One study utilized a machine-learning computational platform for reaction kinetics to simulate the oxidation reactions of pyrazoline-based compounds, demonstrating the application of ML in understanding chemical reactivity. acs.org While not directly on pyrazolopyridines, this exemplifies the potential of ML to model complex chemical processes. As more data on the biological activities and properties of this compound and its analogs become available, ML and AI will undoubtedly play a more significant role in accelerating the discovery of new therapeutic agents based on this scaffold.
Preclinical Research and Development of 1h Pyrazolo 3,4 B Pyridine Based Candidates
In Vitro Biological Evaluation Assays
The initial screening and characterization of 1H-pyrazolo[3,4-b]pyridine derivatives heavily rely on a battery of in vitro biological evaluation assays. These assays are designed to determine the compound's activity against specific molecular targets, its effects on cellular processes, and its selectivity profile.
A primary focus of in vitro studies for this class of compounds has been on their potential as kinase inhibitors. For instance, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a key player in innate immunity and oncogenesis. nih.gov Through systematic optimization, a derivative, compound 15y , emerged with a remarkable half-maximal inhibitory concentration (IC50) of 0.2 nM against TBK1, demonstrating significant potency. nih.gov Another study focused on anaplastic lymphoma kinase (ALK) and its resistant mutant ALK-L1196M, where a novel pyrazolopyridine derivative, 10g , was identified as a potent inhibitor with an IC50 value of less than 0.5 nM. nih.gov
Beyond single-target enzyme assays, cell-based assays are crucial for understanding a compound's activity in a more physiologically relevant context. For example, derivatives of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a related pyrazolopyrimidine scaffold, were evaluated for their anti-proliferative effects against triple-negative breast cancer (TNBC) cell lines. nih.govfigshare.com Similarly, new 4-amino substituted 1H-pyrazolo[3,4-d]pyrimidines demonstrated antiproliferative effects on Bcr-Abl positive leukemia cell lines, such as K-562 and KU-812. nih.gov These studies often include assessments of downstream signaling pathways and markers of apoptosis to elucidate the mechanism of action. For instance, some of these compounds were shown to induce apoptosis, as confirmed by PARP assays. nih.gov
The selectivity of these compounds is another critical aspect evaluated in vitro. The most promising compounds are typically tested against a panel of related and unrelated kinases to ensure they are not promiscuous inhibitors, which could lead to off-target effects. For example, the highly potent JAK3 inhibitor 13t (IC50 = 0.1 nM), a 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivative, exhibited favorable selectivity for JAK3 over a panel of nine other kinases that also contain a cysteine residue in the active site. nih.gov
Interactive Data Table: In Vitro Biological Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives
| Compound/Derivative | Target | Assay Type | IC50 Value | Cell Line(s) | Reference |
| 15y | TBK1 | Kinase Inhibition | 0.2 nM | - | nih.gov |
| 10g | ALK-L1196M | Kinase Inhibition | < 0.5 nM | - | nih.gov |
| 13an | Src, KDR | Kinase Inhibition | 0.003 µM (Src), 0.032 µM (KDR) | TNBC cells | nih.gov |
| 13t | JAK3 | Kinase Inhibition | 0.1 nM | - | nih.gov |
| 6c, 6e, 6f | - | Cytotoxicity | 23.99-41.69 µM | MCF-7, Caco2 | nih.gov |
| 6e | - | Cytotoxicity | 20.06 µM | HEPG2 | nih.gov |
In Vivo Efficacy Studies in Animal Models (e.g., Orthotopic Breast Cancer Mouse Model)
Following promising in vitro results, the evaluation of 1H-pyrazolo[3,4-b]pyridine-based candidates progresses to in vivo efficacy studies using animal models of human diseases. These studies are essential to determine if the compound's in vitro activity translates into a therapeutic effect in a living organism.
A prominent example is the evaluation of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives in a triple-negative breast cancer (TNBC) model. nih.govfigshare.com These studies often utilize orthotopic mouse models, where human breast cancer cells are implanted into the mammary fat pad of immunocompromised mice, closely mimicking the natural tumor microenvironment. The lead compound, 13an , demonstrated potent anti-TNBC activities in these in vivo models. nih.govfigshare.com
Similarly, for compounds targeting other indications, relevant animal models are employed. For instance, a rat adjuvant-induced arthritis model was used to evaluate the in vivo efficacy of a selective JAK3 inhibitor, the 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivative 13t . The study indicated its efficacy in this model of rheumatoid arthritis. nih.gov The positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 4 (mGlu4), VU0418506, which features a pyrazolo[4,3-b]pyridine core, has been assessed in preclinical rodent models of Parkinson's disease. nih.gov
In these in vivo studies, key endpoints include tumor growth inhibition, reduction in disease-specific biomarkers, and improvement in survival rates. The data generated from these animal models are critical for establishing proof-of-concept and for guiding the design of future clinical trials.
Pharmacokinetic and Pharmacodynamic Characterization
Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a drug candidate is paramount for its successful development. PK studies describe what the body does to the drug (absorption, distribution, metabolism, and excretion - ADME), while PD studies describe what the drug does to the body (the relationship between drug concentration and its effect).
For 1H-pyrazolo[3,4-b]pyridine derivatives, PK studies are conducted in various preclinical species to assess their oral bioavailability, plasma concentration-time profiles, and clearance rates. For example, the advanced mGlu4 positive allosteric modulator, VU0418506 , was characterized as having suitable in vivo pharmacokinetic properties in three preclinical safety species. nih.gov Similarly, the anti-TNBC drug candidate 13an was reported to have good pharmacokinetic properties. nih.govfigshare.com These studies are crucial for determining the appropriate dosing regimen for further preclinical and clinical studies.
PD studies aim to correlate the drug's concentration at the target site with its biological effect. This often involves measuring the modulation of the target protein or downstream signaling pathways in tissues or blood samples from treated animals. For instance, in the evaluation of the JAK3 inhibitor 13t , cellular analysis showed that the compound could potently block the JAK3-STAT signaling pathway. nih.gov This provides evidence that the drug is engaging its target in vivo and eliciting the desired biological response.
Toxicity and Safety Profiling in Preclinical Models
A critical component of preclinical development is the thorough assessment of a drug candidate's safety and toxicity profile. These studies are designed to identify potential adverse effects and to determine a safe dose range for first-in-human clinical trials.
Initial toxicity assessments are often conducted in vitro, for example, by evaluating the cytotoxicity of the compound against a panel of normal, healthy cell lines. However, the most critical data comes from in vivo toxicity studies in at least two animal species (one rodent and one non-rodent). These studies evaluate the effects of the compound on various organs and physiological systems following acute or repeated dosing.
For instance, the development of the anti-TNBC agent 13an was driven by the need to overcome the considerable toxicity of a previously disclosed Src inhibitor. nih.govfigshare.com The optimization process led to the discovery of 13an , which exhibited low toxicity in preclinical models. nih.govfigshare.com Similarly, the selective JAK3 inhibitor 13t was also found to have low toxicity in the rat adjuvant-induced arthritis model. nih.gov The preclinical characterization of VU0418506 also included safety evaluations in three different species. nih.gov
Lead Optimization and Candidate Selection for Clinical Translation
Lead optimization is an iterative process that aims to enhance the desirable properties of a lead compound while minimizing its undesirable characteristics. This involves a multidisciplinary effort that integrates medicinal chemistry, in vitro and in vivo biology, and DMPK (drug metabolism and pharmacokinetics) studies.
The development of 1H-pyrazolo[3,4-b]pyridine-based candidates exemplifies this process. For instance, the discovery of the potent TBK1 inhibitor 15y involved several rounds of optimization based on structure-activity relationships (SARs). nih.gov Similarly, the journey from a potent but toxic Src inhibitor to the promising TNBC drug candidate 13an involved sophisticated structural optimization. nih.govfigshare.com This process led to a multikinase inhibitor with improved potency, good pharmacokinetic properties, and reduced toxicity. nih.govfigshare.com
The selection of a final clinical candidate is a major milestone in the drug development process. This decision is based on a comprehensive evaluation of all the preclinical data, including potency, selectivity, efficacy in animal models, pharmacokinetic profile, and safety margin. The chosen candidate must demonstrate a clear potential benefit that outweighs its potential risks to proceed into human clinical trials. The successful lead optimization and preclinical development of compounds like 13an and 13t highlight the potential of the 1H-pyrazolo[3,4-b]pyridine scaffold to yield promising drug candidates for various therapeutic areas. nih.govfigshare.comnih.gov
Analytical and Spectroscopic Characterization in Research Context
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ³¹P, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of pyrazolopyridine derivatives in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by 2D techniques like COSY and HMQC/HSQC, allows for the definitive assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The ¹H NMR spectrum of the 1H-pyrazolo[3,4-b]pyridine core shows distinct signals for the protons on both the pyrazole (B372694) and pyridine (B92270) rings. cdnsciencepub.com The chemical shifts are influenced by the electronic effects of substituents. For the unsubstituted parent compound, the protons typically appear in the aromatic region (δ 7.0-9.0 ppm). cdnsciencepub.com
In the case of 1H-Pyrazolo[3,4-b]pyridin-4-amine , the amino group at the C4 position significantly influences the chemical shifts of the pyridine ring protons (H-5 and H-6) and the pyrazole proton (H-3). The amino group is electron-donating, which is expected to cause an upfield shift (to lower ppm values) for adjacent and para protons. A broad signal for the NH₂ protons would also be expected, the position of which is dependent on solvent and concentration. The N-H proton of the pyrazole ring typically appears as a very broad singlet at a downfield chemical shift (>10 ppm).
Predicted ¹H NMR Chemical Shifts for this compound:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
|---|---|---|---|---|
| H-3 | ~8.0 | s | - | Pyrazole ring proton. |
| H-5 | ~6.5-6.8 | d | ~5-6 | Pyridine ring proton, ortho to NH₂. |
| H-6 | ~8.0-8.2 | d | ~5-6 | Pyridine ring proton, meta to NH₂. |
| NH₂ | Variable (e.g., 5.0-6.0) | br s | - | Amino group protons; position and intensity are solvent/concentration dependent. |
| N1-H | >12.0 | br s | - | Pyrazole N-H proton; often broad and may exchange with D₂O. |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts for the 1H-pyrazolo[3,4-b]pyridine skeleton are well-documented. cdnsciencepub.comnih.gov The C4 carbon, being directly attached to the nitrogen of the amino group, would experience a significant downfield shift. Conversely, the ortho (C3a, C5) and para (C6) carbons would be shifted upfield due to the electron-donating resonance effect of the amino group. The chemical shifts of carbons in the pyrazolo[3,4-b]pyridine system can be used to differentiate between N-1 and N-2 isomers. researchgate.net
Predicted ¹³C NMR Chemical Shifts for this compound:
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C3 | ~135 | - |
| C3a | ~115 | Bridgehead carbon. |
| C4 | ~155 | Carbon bearing the amino group. |
| C5 | ~100 | - |
| C6 | ~148 | - |
| C7a | ~150 | Bridgehead carbon. |
³¹P and 2D NMR: While ³¹P NMR is not directly applicable to this compound, it is crucial for characterizing derivatives such as phosphoramidates. researchgate.net In studies of such derivatives, ³¹P NMR spectra show signals characteristic for phosphoramidates, typically in the region of 7-8 ppm. researchgate.net Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are indispensable for unambiguously assigning the proton and carbon signals, especially for complex substituted derivatives. researchgate.net
Mass Spectrometry (MS, ESI-MS, High-Resolution Mass Spectrometry (HRMS)) for Molecular Confirmation
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For This compound (C₆H₆N₄), the expected exact mass is approximately 134.059 g/mol . nih.gov
Electron Ionization MS (EI-MS): This technique would show a prominent molecular ion peak (M⁺) at m/z 134. The fragmentation pattern would provide further structural information, likely involving the loss of small molecules like HCN or N₂.
Electrospray Ionization MS (ESI-MS): This softer ionization technique is commonly used for polar molecules. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 135.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. For instance, the calculated m/z for [C₆H₇N₄]⁺ ([M+H]⁺) is 135.0665, which can be confirmed experimentally to within a few parts per million (ppm). nih.gov This technique is crucial for confirming the identity of newly synthesized compounds. researchgate.netnih.gov
Predicted Mass Spectrometry Data for this compound:
| Technique | Ion | Calculated m/z | Observed m/z |
|---|---|---|---|
| HRMS (ESI+) | [M+H]⁺ | 135.0665 | Typically within 5 ppm of calculated |
| LRMS (ESI+) | [M+H]⁺ | 135.1 | 135 |
| LRMS (EI) | [M]⁺ | 134.1 | 134 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of This compound would be characterized by the stretching and bending vibrations of its amine and aromatic ring systems.
Characteristic IR Absorption Bands:
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3450-3250 | N-H stretch (asymmetric and symmetric) | Primary amine (NH₂) |
| 3200-3000 | N-H stretch | Pyrazole ring |
| 3100-3000 | C-H stretch | Aromatic rings |
| 1650-1580 | N-H bend (scissoring) | Primary amine (NH₂) |
| 1600-1450 | C=C and C=N stretch | Aromatic rings |
In related phosphoramidate (B1195095) derivatives, strong absorptions for P=O and P-O bonds are also observed around 1265 cm⁻¹ and 990 cm⁻¹, respectively. researchgate.net
X-ray Diffraction for Solid-State Structure Determination
For example, the crystal structure of a phosphoramidate derivative of a 1H-pyrazolo[3,4-b]pyridine shows a network of intermolecular interactions involving the phosphoramidate groups. researchgate.net Analysis of other pyrazolopyridine structures reveals that the fused ring system is essentially planar. nih.gov In the solid state, these planar molecules often engage in significant intermolecular interactions, such as:
Hydrogen Bonding: The N-H groups of the pyrazole ring and the amino group at C4 are strong hydrogen bond donors, while the pyridine nitrogen and the pyrazole nitrogens are acceptors. This leads to the formation of extensive hydrogen-bonding networks, often resulting in dimers or chain-like structures.
π-π Stacking: The planar aromatic rings can stack on top of each other, contributing to the stability of the crystal lattice.
These interactions are crucial for understanding the solid-state packing and physical properties of the compound.
UV-Visible Spectroscopy and Photophysical Property Assessment
UV-Visible spectroscopy provides information about the electronic transitions within the molecule and is used to determine its absorption properties. The photophysical properties, such as fluorescence, are assessed to understand how the molecule interacts with light.
The UV-Vis absorption spectrum of This compound is expected to show characteristic π-π* transitions associated with the fused aromatic system. The position of the absorption maxima (λ_max) is sensitive to the solvent polarity and the substitution pattern on the ring. The amino group at C4, being an auxochrome, is expected to cause a bathochromic (red) shift of the absorption bands compared to the unsubstituted parent compound.
Many pyrazolo[3,4-b]pyridine derivatives are known to be fluorescent. The introduction of an amino group often enhances fluorescence and can lead to interesting photophysical phenomena like intramolecular charge transfer (ICT). This can result in a large Stokes shift (the difference between the absorption and emission maxima) and solvatochromism, where the emission color changes with solvent polarity. For example, some dimethylamino-substituted pyrazolopyridines exhibit exceptionally large Stokes shifts.
Expected Photophysical Properties:
| Property | Expected Observation | Notes |
|---|---|---|
| Absorption (λ_max) | Likely in the range of 300-380 nm | Dependent on solvent. Reflects π-π* transitions. |
| Emission (λ_em) | Potentially fluorescent; emission > 400 nm | The amino group may confer fluorescent properties. |
| Stokes Shift | Potentially large | Common in donor-acceptor systems, indicating charge transfer character upon excitation. |
| Quantum Yield | Variable | Highly dependent on the specific structure and environment. |
The study of these properties is crucial for applications where light interaction is important, such as in the development of fluorescent probes and materials for optoelectronics.
Patent Landscape and Commercial Significance in Pharmaceutical Research
Analysis of Patented 1H-Pyrazolo[3,4-b]pyridine Derivatives
A review of the patent landscape reveals a significant focus on developing 1H-pyrazolo[3,4-b]pyridine derivatives as inhibitors of various protein kinases and other enzymes. Pharmaceutical companies and research institutions have filed numerous patents protecting novel compounds with this core structure, aiming to treat a wide range of diseases, particularly cancer.
The versatility of the 1H-pyrazolo[3,4-b]pyridine core allows for substitutions at multiple positions (N1, C3, C4, C5, and C6), enabling the fine-tuning of pharmacological activity and selectivity for specific biological targets. nih.gov This has resulted in a diverse array of patented molecules. For instance, patents have been granted for derivatives designed as inhibitors of phosphodiesterase 4 (PDE4), Raf kinase, and various other kinases. clinicaldigest.orggoogle.com
Below is a table summarizing selected patented 1H-pyrazolo[3,4-b]pyridine derivatives, highlighting their intended therapeutic target and the assignee of the patent.
| Derivative Class/Compound Name | Therapeutic Target/Application | Assignee | Reference |
|---|---|---|---|
| 4-{[1-(aminocarbonyl)-4-piperidinyl]amino}-N-[(3,4-dimethylphenyl)methyl]-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide | PDE4 inhibitor | Glaxo Group | clinicaldigest.org |
| 3-ethyl-4-{3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl}benzamide | Azabicyclic compounds for oral administration | Taiho Pharmaceutical | clinicaldigest.org |
| 6-(4-hydroxy-phenyl)-3-alkyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid amide derivatives | Kinase inhibitors | Sanofi | clinicaldigest.org |
| 5-(Pyridinyl)-1H-pyrazolo[3,4-b]pyridin-3-amines | Cardiotonics | Sterling Drug | clinicaldigest.org |
| 2,6-Difluoro-3-(propylsulfonamide)-N-(1H-pirazol[3,4-b]pyridin-5-il)benzamide | Raf Kinase inhibitor for cancer treatment | Not specified | google.com |
| Pyrazolo[3,4-b]pyridine derivatives | Anaplastic lymphoma kinase (ALK) inhibitors | Not specified | nih.gov |
| Pyrazolo[3,4-b]pyridine derivatives | TANK-binding kinase 1 (TBK1) inhibitors | Shenyang Pharmaceutical University, et al. | nih.govnih.gov |
| Pyrazolo[3,4-b]pyridine derivatives | Tropomyosin receptor kinase (TRK) inhibitors | Not specified | nih.gov |
Trends in Patenting for Therapeutic Applications
The dominant trend in the patenting of 1H-pyrazolo[3,4-b]pyridine derivatives is overwhelmingly directed towards their use as kinase inhibitors for cancer therapy. google.com The pyrazole (B372694) scaffold is a key building block in the development of numerous protein kinase inhibitors (PKIs). mdpi.com The altered activity or overexpression of protein kinases is a major focus in oncology research, making PKIs a prime option for targeted cancer treatment. mdpi.com
Patents and research literature highlight the development of these compounds as inhibitors for a multitude of kinases, including:
Epidermal Growth Factor Receptor (EGFR) : Researchers have designed and synthesized new 1H-pyrazolo[3,4-d]pyrimidine derivatives (a related isomer) to act as EGFR inhibitors, with some compounds showing potent activity against both wild-type and mutant forms of the receptor, such as EGFRT790M, which is associated with drug resistance. nih.gov
Anaplastic Lymphoma Kinase (ALK) : Structure-activity relationship (SAR) studies have been conducted on pyrazolo[3,4-b]pyridines to develop potent inhibitors that can overcome resistance to existing drugs like crizotinib, specifically targeting mutations like ALK-L1196M. nih.gov
TANK-Binding Kinase 1 (TBK1) : A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been discovered as potent and selective TBK1 inhibitors. nih.govnih.gov TBK1 is a key player in innate immunity signaling pathways and is implicated in neuroinflammation, autophagy, and oncogenesis. nih.govnih.gov One optimized compound, 15y, showed an IC50 value of 0.2 nM for TBK1. nih.govnih.gov
Tropomyosin Receptor Kinases (TRKs) : Leveraging scaffold hopping and computer-aided drug design, researchers have synthesized pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. nih.gov TRKs are linked to cell proliferation and differentiation, and their overactivation can lead to cancer. nih.gov
Protein Kinase B (PKB/Akt) : The pyrazolo[3,4-b]pyridine core has been selected as a "hinge-binding group" in the design of selective inhibitors of PKB, a crucial component in cell growth and survival pathways that is frequently deregulated in cancer. nih.govacs.org
This trend signifies a strategic shift towards precision medicine, where drugs are designed to interact with specific molecular targets that drive a particular disease. The adaptability of the 1H-pyrazolo[3,4-b]pyridine scaffold makes it an ideal framework for creating large libraries of compounds for screening against various kinases.
Strategic Importance for Drug Development Pipelines
The 1H-pyrazolo[3,4-b]pyridine core holds significant strategic importance for pharmaceutical drug development pipelines for several reasons. Its classification as a "privileged scaffold" is central to this importance, indicating its ability to bind to multiple biological targets with high affinity. mdpi.comfrontiersin.org
The strategic value is demonstrated by:
Broad Applicability : The scaffold is not limited to a single target class. Research has demonstrated its utility in developing agents for a wide range of biological targets, including antitumor, anti-inflammatory, and nervous system agents, which cover 36% of its biomedical applications. nih.gov This versatility allows a single core chemical structure to be the foundation for multiple drug discovery programs targeting different diseases.
Platform for Overcoming Drug Resistance : As seen with ALK and EGFR inhibitors, the pyrazolo[3,4-b]pyridine framework serves as a valuable platform for designing next-generation drugs that can overcome acquired resistance to existing therapies. nih.govnih.gov Its chemical tractability allows for modifications that can effectively target mutated enzymes.
Favorable Drug-Like Properties : The pyrazole ring is a cornerstone of several FDA-approved drugs, highlighting its metabolic stability and favorable pharmacokinetic properties. nih.gov Its ability to act as both a hydrogen bond donor and acceptor facilitates strong interactions with biological targets. mdpi.com This proven track record in successful drugs makes its derivatives, like 1H-pyrazolo[3,4-b]pyridines, attractive candidates for development, reducing some of the risks associated with novel scaffolds.
Commercial Interest : The high number of patents filed by major pharmaceutical companies like Glaxo Group, Sanofi, and Taiho Pharmaceutical underscores the commercial interest and perceived value of this compound class. clinicaldigest.org A database search revealed that as of early 2022, 14 drugs containing the 1H-pyrazolo[3,4-b]pyridine structure were in various stages of research and development, with five in investigational phases and two already approved. nih.gov
Q & A
Q. What are the common synthetic routes for 1H-Pyrazolo[3,4-b]pyridin-4-amine derivatives?
Answer: Synthesis typically involves cyclocondensation of 5-aminopyrazole derivatives with 1,3-dicarbonyl or cyclic 1,3-CCC-biselectrophiles (e.g., 1,1,1-trifluoro-pentane-2,4-dione). Microwave-assisted methods improve reaction efficiency, while one-pot multicomponent reactions enable diverse substitution patterns (e.g., aryl groups introduced via sequential reactions). Key steps include refluxing in ethanol or DMF, chromatographic purification, and structural validation via NMR and HR-MS .
Table 1: Representative Synthesis Methods
Q. How are structural confirmations performed for these compounds?
Answer: Characterization relies on:
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and carbon backbone.
- IR Spectroscopy : Identifies functional groups (e.g., NH stretches at ~3400 cm⁻¹).
- HPLC : Confirms purity (>95% for most derivatives).
- HR-MS : Validates molecular weight (e.g., C19H12N6 derivatives show exact mass matches) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for introducing diverse substituents?
Answer: Substituent diversity is achieved by:
- Varied Electrophiles : Use of alkyl/aryl halides (e.g., 4-methylpiperazine in DMF) to modify the ethoxy side chain .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution compared to ethanol.
- Catalytic Systems : Microwave irradiation reduces reaction time from hours to minutes (e.g., 6-hour reflux vs. 30-minute microwave) .
Table 2: Substituent Impact on Bioactivity
| Compound | Substituent (Position) | Purity (%) | Antitumor IC50 (µM) |
|---|---|---|---|
| 9a | Phenyl (N1, C6) | 96.72 | 0.85 |
| 9b | 4-Methylpiperazine (C4) | 97.27 | 0.92 |
| 9c | Cyclohexyl (C4) | 72.00 | 1.45 |
| Data from anti-proliferative assays against MCF-7 cells . |
Q. What strategies address discrepancies in biological activity data among derivatives?
Answer: Discrepancies arise from:
- Purity Variations : Lower purity (e.g., 72% for 9c) correlates with reduced activity.
- Substituent Electronic Effects : Electron-donating groups (e.g., piperazine) enhance solubility and target binding vs. bulky groups (e.g., cyclohexyl).
- Assay Conditions : Validate activity across multiple models (e.g., TNF-α inhibition in PBMCs vs. in vivo neutrophilia reduction) .
Q. How to evaluate in vivo efficacy and safety profiles of PDE4 inhibitors like EPPA-1?
Answer:
- Anti-inflammatory Models : Measure LPS-induced TNF-α suppression in human PBMCs (IC50 = 38 nM for EPPA-1) and pulmonary neutrophilia in rats (D50 = 0.042 mg/kg) .
- Safety Profiling : Use pica feeding in rats (non-nutritive consumption) as an emetogenicity surrogate. EPPA-1 shows a high therapeutic index (TI = 578) compared to rolipram (TI = 0.15) .
Table 3: Comparative PDE4 Inhibitor Profiles
| Compound | TNF-α IC50 (nM) | Neutrophilia D50 (mg/kg) | Pica D50 (mg/kg) | Therapeutic Index |
|---|---|---|---|---|
| EPPA-1 | 38 | 0.042 | 24.3 | 578 |
| Roflumilast | 5 | 0.24 | 1.6 | 6.4 |
| Data from Davis et al. (2009) . |
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
